molecular formula C16H15ClN2O6 B3551073 2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide

2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B3551073
M. Wt: 366.75 g/mol
InChI Key: ULYBMDTYAJSRIN-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide is an organic compound belonging to the class of nitrobenzenes. These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the nitration of a chlorobenzene derivative followed by amide formation. One common method involves the nitration of 2-chlorobenzamide to introduce the nitro group at the 5-position. This is followed by a coupling reaction with 3,4,5-trimethoxyaniline under appropriate conditions to form the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product would be 2-amino-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, similar compounds have been shown to inhibit retinoic acid receptor RXR-alpha and peroxisome proliferator-activated receptor gamma . The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3,4,5-trimethoxyphenyl group in this compound imparts unique electronic and steric properties, potentially enhancing its activity in certain applications compared to similar compounds. This structural feature may also influence its solubility and interaction with biological targets.

Properties

IUPAC Name

2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O6/c1-23-13-6-9(7-14(24-2)15(13)25-3)18-16(20)11-8-10(19(21)22)4-5-12(11)17/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYBMDTYAJSRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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